molecular formula C22H18BrN3OS2 B2631111 5-(6-((4-Bromobenzyl)thio)pyridazin-3-yl)-2-(3-methoxyphenyl)-4-methylthiazole CAS No. 923147-17-5

5-(6-((4-Bromobenzyl)thio)pyridazin-3-yl)-2-(3-methoxyphenyl)-4-methylthiazole

Cat. No. B2631111
CAS RN: 923147-17-5
M. Wt: 484.43
InChI Key: YGTDRIHFQMZJNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(6-((4-Bromobenzyl)thio)pyridazin-3-yl)-2-(3-methoxyphenyl)-4-methylthiazole is a chemical compound that has been studied for its potential use in scientific research. This compound has been synthesized using various methods and has been found to have interesting biochemical and physiological effects.

Scientific Research Applications

Synthesis and Evaluation in Medicinal Chemistry

The compound's significance lies primarily in its role in medicinal chemistry, where its structural framework serves as a precursor for synthesizing a variety of heterocyclic compounds with potential pharmacological activities. For example, similar structures have been used in the synthesis of compounds with anticancer properties. A study by Bekircan et al. (2008) detailed the synthesis of related compounds screened for their anticancer activity against various cancer cell lines, demonstrating the chemical versatility and therapeutic potential of such molecules (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Antimicrobial and Antifungal Activities

Compounds bearing structural similarities to 5-(6-((4-Bromobenzyl)thio)pyridazin-3-yl)-2-(3-methoxyphenyl)-4-methylthiazole have shown promising antimicrobial and antifungal effects. A study highlighted the synthesis and antimicrobial screening of novel derivatives, revealing moderate to good activity against Gram-positive and Gram-negative bacteria, as well as fungi, thus indicating the potential for developing new antimicrobial agents from this chemical scaffold (Desai, Rajpara, & Joshi, 2013).

Cholinesterase Inhibition for Alzheimer's Therapy

Another area of application includes the investigation of cholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's. Research on structurally similar molecules has uncovered significant inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), essential enzymes in the pathology of Alzheimer's disease. Such studies provide a foundation for developing novel therapeutic agents aimed at managing symptoms and progression of neurodegenerative conditions (Arfan et al., 2018).

Antioxidant Properties and Radical Scavenging

Compounds with similar chemical backbones have been evaluated for their antioxidant properties, demonstrating potential in combating oxidative stress by scavenging free radicals. This activity is crucial in preventing oxidative damage related to chronic diseases and aging. Studies on related bromophenols have shown potent scavenging activity against DPPH and ABTS radicals, suggesting the utility of such compounds in developing antioxidant therapies and supplements (Li, Li, Gloer, & Wang, 2012).

properties

IUPAC Name

5-[6-[(4-bromophenyl)methylsulfanyl]pyridazin-3-yl]-2-(3-methoxyphenyl)-4-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrN3OS2/c1-14-21(29-22(24-14)16-4-3-5-18(12-16)27-2)19-10-11-20(26-25-19)28-13-15-6-8-17(23)9-7-15/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTDRIHFQMZJNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C3=NN=C(C=C3)SCC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(6-((4-Bromobenzyl)thio)pyridazin-3-yl)-2-(3-methoxyphenyl)-4-methylthiazole

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